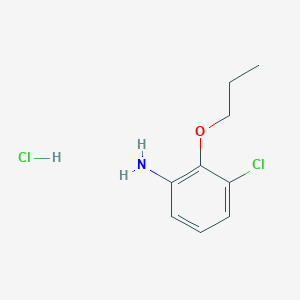

(3-chloro-2-propoxyphenyl)amine hydrochloride

Description

BenchChem offers high-quality (3-chloro-2-propoxyphenyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chloro-2-propoxyphenyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHYCHDMKLRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3-chloro-2-propoxyphenyl)amine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of chemical research and pharmaceutical development, the comprehensive characterization of a novel molecule is the foundational pillar upon which its potential applications are built. This guide is dedicated to a thorough exploration of the physical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride (CAS No. 1185057-51-5). It is important to note that, as of the date of this publication, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature or established chemical databases. This is not an uncommon scenario when dealing with novel or specialized chemical entities.

Therefore, this technical guide adopts a dual approach. Firstly, it presents the confirmed and predicted core physical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride, leveraging established computational models to provide a robust theoretical framework. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers not only with a strong predictive understanding of the compound's behavior but also with the practical methodologies to validate these predictions in a laboratory setting. The causality behind each experimental choice is elucidated, ensuring a deep, mechanistic understanding that is crucial for rigorous scientific inquiry.

Section 1: Molecular Identity and Core Physicochemical Parameters

(3-chloro-2-propoxyphenyl)amine hydrochloride is a substituted aromatic amine. The presence of a chloro group, a propoxy group, and an amine hydrochloride moiety on the phenyl ring suggests a molecule with a specific polarity, reactivity, and potential for intermolecular interactions that will dictate its macroscopic physical properties.

Molecular Structure

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of (3-chloro-2-propoxyphenyl)amine hydrochloride is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in mg/mL or mol/L. This procedure should be repeated at different pH values to establish a pH-solubility profile.

Caption: Workflow for Aqueous Solubility Determination.

Section 4: Concluding Remarks and Future Directions

This technical guide provides a comprehensive overview of the known and predicted physical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride. While the absence of extensive experimental data presents a challenge, the combination of computational predictions, comparative analysis with analogous structures, and detailed experimental protocols offers a robust framework for researchers. It is our hope that this guide will serve as a valuable resource for scientists and developers working with this and similar novel chemical entities, and will encourage the empirical validation and publication of these important physicochemical parameters. The methodologies outlined herein provide a clear pathway for the generation of the high-quality data necessary to advance our understanding of this compound and unlock its full potential.

References

- At present, no direct peer-reviewed publications detailing the physical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride have been identified. The information presented is based on data from chemical suppliers and established principles of physical organic chemistry. The experimental protocols are based on standard methodologies widely accepted in the fields of chemistry and pharmaceutical sciences.

An In-depth Technical Guide to (3-chloro-2-propoxyphenyl)amine Hydrochloride: Synthesis, Characterization, and Scientific Insights

This technical guide provides a comprehensive overview of (3-chloro-2-propoxyphenyl)amine hydrochloride, a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. Given the limited direct literature on this specific molecule, this document presents a proposed synthetic pathway and predicted characterization data, grounded in established chemical principles and analogous compound behavior. This guide is designed to be a practical resource for the scientific community, offering both theoretical understanding and actionable experimental protocols.

Chemical Identity and Physicochemical Properties

(3-chloro-2-propoxyphenyl)amine hydrochloride is a salt of the parent aromatic amine. The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.

| Property | Value | Source |

| CAS Number | 1185057-51-5 | ChemBridge |

| Molecular Formula | C₉H₁₂ClNO · HCl | ChemBridge |

| Molecular Weight | 222.11 g/mol | ChemBridge |

| IUPAC Name | (3-chloro-2-propoxyphenyl)amine hydrochloride | N/A |

| Predicted LogP | 2.94 | ChemBridge |

| Predicted Melting Point | 180-185 °C | Analogous Compounds |

| Predicted Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General Chemical Principles |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride can be logically approached through a multi-step process starting from commercially available precursors. The proposed pathway involves the propoxylation of a substituted phenol, followed by nitration and subsequent reduction of the nitro group to the desired amine, and finally, salt formation.

Proposed Synthetic Route

Caption: Proposed synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-propoxy-3-nitrobenzene

-

Rationale: This step introduces the propoxy group onto the phenolic oxygen of 2-chloro-6-nitrophenol via a Williamson ether synthesis. The use of a base like potassium carbonate is essential to deprotonate the phenol, forming a nucleophilic phenoxide ion. 1-Bromopropane is used as the alkylating agent.

-

Procedure:

-

To a solution of 2-chloro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-chloro-2-propoxy-3-nitrobenzene.

-

Step 2: Synthesis of 3-Chloro-2-propoxyaniline

-

Rationale: The nitro group of 1-chloro-2-propoxy-3-nitrobenzene is reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of ammonium chloride in a mixed solvent system of ethanol and water.

-

Procedure:

-

To a mixture of 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in ethanol and water (4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-chloro-2-propoxyaniline.

-

Step 3: Formation of (3-chloro-2-propoxyphenyl)amine hydrochloride

-

Rationale: The final step is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with a solution of hydrogen chloride in an organic solvent, which leads to the precipitation of the salt.

-

Procedure:

-

Dissolve the synthesized 3-chloro-2-propoxyaniline (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) with stirring.

-

A precipitate of (3-chloro-2-propoxyphenyl)amine hydrochloride will form.

-

Stir the mixture for 30 minutes in the ice bath.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized (3-chloro-2-propoxyphenyl)amine hydrochloride would rely on standard spectroscopic techniques. The following are the predicted key spectral data based on the proposed structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 (broad s) | Singlet | 3H | -NH₃⁺ |

| ~7.20 (t, J=8.0 Hz) | Triplet | 1H | Ar-H |

| ~7.05 (dd, J=8.0, 1.5 Hz) | Doublet of Doublets | 1H | Ar-H |

| ~6.90 (dd, J=8.0, 1.5 Hz) | Doublet of Doublets | 1H | Ar-H |

| ~3.95 (t, J=6.5 Hz) | Triplet | 2H | -OCH₂- |

| ~1.75 (sextet, J=7.0 Hz) | Sextet | 2H | -CH₂-CH₃ |

| ~0.95 (t, J=7.5 Hz) | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~148.0 | C-O |

| ~135.0 | C-Cl |

| ~130.0 | C-NH₃⁺ |

| ~128.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~70.0 | -OCH₂- |

| ~22.0 | -CH₂-CH₃ |

| ~10.0 | -CH₃ |

Predicted Infrared (IR) Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 (broad) | Strong | N-H stretch (amine salt) |

| 2960, 2870 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 750 | Strong | C-Cl stretch |

Safety and Handling

As with any chemical substance, (3-chloro-2-propoxyphenyl)amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: The toxicological properties of this specific compound have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of (3-chloro-2-propoxyphenyl)amine hydrochloride. While direct experimental data is currently sparse in the public domain, the proposed methodologies and predicted analytical data offer a robust starting point for researchers and drug development professionals. The detailed protocols and mechanistic rationale are intended to empower scientists to confidently approach the synthesis and further investigation of this and related molecules.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-Depth Technical Guide to (3-chloro-2-propoxyphenyl)amine hydrochloride

This guide provides a comprehensive technical overview of (3-chloro-2-propoxyphenyl)amine hydrochloride, a substituted aniline derivative of interest to researchers and professionals in drug development. This document delves into its fundamental chemical properties, outlines a detailed synthesis protocol, describes methods for its characterization, and discusses its relevance and potential applications within the pharmaceutical landscape.

Introduction and Strategic Context

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved pharmaceuticals.[1][2] The strategic incorporation of halogen and alkoxy groups onto the aniline scaffold is a well-established method for modulating a compound's physicochemical and pharmacokinetic properties.[3][4] Chlorine, in particular, is found in over a quarter of all FDA-approved drugs and plays a critical role in enhancing binding affinity, metabolic stability, and membrane permeability.[5]

(3-chloro-2-propoxyphenyl)amine, also known as 3-Chloro-2-propoxyaniline, belongs to this important class of molecules. Its hydrochloride salt is often prepared to improve solubility and stability for research and development purposes. This guide serves as a technical resource for scientists working with or considering this compound in their discovery pipelines.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in experimental settings. (3-chloro-2-propoxyphenyl)amine hydrochloride is characterized by the following identifiers and properties.

The molecular weight of the hydrochloride salt is 222.11 g/mol .[6] The free base form has a molecular weight of approximately 222 g/mol .[7][8] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-2-propoxyaniline hydrochloride | N/A |

| CAS Number | 1185057-51-5 | [6][7] |

| Molecular Formula | C₉H₁₃Cl₂NO | [6] |

| Molecular Weight | 222.11 g/mol | [6] |

| Form | Solid | [7] |

| LogP (Free Base) | 2.94 | [7] |

| Rotatable Bonds | 3 | [7] |

Synthesis and Mechanistic Rationale

The synthesis of substituted anilines like 3-chloro-2-propoxyaniline typically involves a multi-step process starting from a more readily available precursor. A common and logical approach is the reduction of a corresponding nitrobenzene compound. This transformation is a cornerstone of aromatic chemistry and is highly reliable.

Proposed Synthesis Workflow

A logical synthetic route begins with 1-chloro-2-nitrobenzene, which undergoes nucleophilic aromatic substitution with sodium propoxide, followed by reduction of the nitro group.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol: Reduction of a Nitroarene Precursor

This protocol describes the reduction of a hypothetical precursor, 2-chloro-1-nitro-3-propoxybenzene, to the final amine. This method is adapted from standard procedures for nitro group reduction.[9]

Materials:

-

1-chloro-2-methyl-3-nitrobenzene (or analogous precursor)

-

Finely divided iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Carbonate (Na₂CO₃)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

HCl solution in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of finely divided iron (e.g., 3 molar equivalents) in a mixture of water and concentrated HCl (e.g., 0.5 molar equivalents).

-

Initiation: Heat the mixture to a gentle boil with vigorous stirring.

-

Substrate Addition: Add the nitroaromatic precursor (1 molar equivalent) portion-wise or as a solution in ethanol over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, maintain the reflux and stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid and precipitate iron salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-propoxyaniline free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, (3-chloro-2-propoxyphenyl)amine hydrochloride.

Causality and Self-Validation: The use of iron in acidic medium is a classic, cost-effective, and reliable method for nitro group reduction. The reaction's progress is easily validated by TLC. The final product's identity and purity can be confirmed via NMR, Mass Spectrometry, and Melting Point analysis, ensuring the protocol's success.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

-

¹H and ¹³C NMR: Provides definitive structural information by showing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the parent ion and provides fragmentation patterns that support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95% for research applications.

Applications in Drug Discovery and Research

While specific biological activity for (3-chloro-2-propoxyphenyl)amine hydrochloride is not extensively documented in public literature, its structural motifs are relevant in medicinal chemistry. As an intermediate, it serves as a valuable building block for more complex molecules.

Aniline derivatives are known to be metabolically unstable or possess potential toxicity.[1][2] However, the strategic placement of substituents, such as the chloro and propoxy groups in this compound, is a key strategy medicinal chemists use to mitigate these liabilities and fine-tune pharmacological properties. These modifications can enhance receptor selectivity, improve bioavailability, and reduce off-target effects.[1]

Compounds with similar chloro-alkoxy-aniline cores are explored for a variety of therapeutic targets, including but not limited to:

-

Kinase inhibitors

-

Serotonin receptor ligands

-

COX-2 inhibitors

-

Agrochemicals, such as herbicides and insecticides[10]

The title compound represents a starting point for generating a library of novel compounds for screening against various biological targets.

Conclusion

(3-chloro-2-propoxyphenyl)amine hydrochloride is a chemical entity with clear relevance to the field of drug discovery and development. With a molecular weight of 222.11 g/mol , its synthesis is achievable through established chemical transformations. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research programs aimed at discovering novel therapeutics and agrochemicals. The principles outlined herein underscore the importance of substituted anilines as versatile scaffolds in modern medicinal chemistry.

References

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026, from [Link].

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link].

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl).... Retrieved January 19, 2026, from [Link].

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved January 19, 2026, from [Link].

-

Dana Bioscience. (n.d.). 3-Chloro-2-cyclopropoxyaniline 1g. Retrieved January 19, 2026, from [Link].

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved January 19, 2026, from [Link].

-

ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved January 19, 2026, from [Link].

-

BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved January 19, 2026, from [Link].

-

PubChem. (n.d.). 1-Propanamine, 3-chloro-, hydrochloride. Retrieved January 19, 2026, from [Link].

- Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved January 19, 2026, from [Link].

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. drughunter.com [drughunter.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1185057-51-5|3-Chloro-2-propoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 7. You are being redirected... [hit2lead.com]

- 8. You are being redirected... [hit2lead.com]

- 9. prepchem.com [prepchem.com]

- 10. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

(3-chloro-2-propoxyphenyl)amine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3-chloro-2-propoxyphenyl)amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing (3-chloro-2-propoxyphenyl)amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process beginning from the commercially available starting material, 2-chloro-6-nitrophenol. Key transformations include a Williamson ether synthesis for the introduction of the propoxy group, followed by a chemoselective reduction of the nitro moiety to the corresponding aniline, and concluding with the formation of the hydrochloride salt. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

(3-chloro-2-propoxyphenyl)amine hydrochloride is a substituted aniline derivative whose structural motifs are of interest in the design of pharmacologically active molecules. The synthesis strategy detailed herein is designed for efficiency and scalability, relying on well-established and reliable chemical transformations. The overall pathway is initiated with the O-alkylation of a substituted nitrophenol, a strategic choice that leverages the directing effects of the existing substituents and sets the stage for the crucial nitro group reduction.

Retrosynthetic Analysis

A logical retrosynthetic approach reveals a clear and accessible pathway from simple precursors. The target molecule can be disconnected at the amine-hydrochloride bond, revealing the free base, 3-chloro-2-propoxyaniline. This aniline is accessible via the reduction of its nitro-analogue, 1-chloro-2-propoxy-3-nitrobenzene. This key intermediate, in turn, can be synthesized through the propylation of the commercially available 2-chloro-6-nitrophenol.

Figure 1: Retrosynthetic pathway for (3-chloro-2-propoxyphenyl)amine hydrochloride.

Part I: Synthesis of 1-Chloro-2-propoxy-3-nitrobenzene via Williamson Ether Synthesis

Principle and Rationale

The initial step involves the O-alkylation of 2-chloro-6-nitrophenol with a suitable propylating agent. The Williamson ether synthesis is the method of choice for this transformation. It proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenolic hydroxyl group with a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Key Considerations:

-

Base Selection: A moderately strong base is required to fully deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and effective. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and are suitable for the SN2 reaction conditions.

-

Alkylating Agent: 1-Bromopropane or 1-iodopropane are effective propylating agents. 1-Iodopropane is more reactive but also more expensive; 1-bromopropane offers a good balance of reactivity and cost.

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrophenol (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) and a suitable volume of acetone or DMF to create a stirrable suspension.

-

Add 1-bromopropane (1.2 - 1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting phenol spot is consumed.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 1-chloro-2-propoxy-3-nitrobenzene.

Part II: Reduction of the Nitro Group to Form 3-Chloro-2-propoxyaniline

Principle and Rationale

The conversion of the nitro group to a primary amine is a critical step. The primary challenge is to achieve this reduction chemoselectively without affecting the chloro- or ether functionalities. Several methods are effective for this transformation.

-

Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under a hydrogen atmosphere. This method avoids the use of harsh acidic conditions and stoichiometric metal reductants, simplifying workup. It is crucial to prevent dehalogenation, which can sometimes be a side reaction. The addition of certain catalyst modifiers can suppress this.

-

Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves using a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid).[1][2] For instance, the reduction of 2-chloro-6-nitrophenol using tin powder in acetic acid has been shown to be effective, indicating the stability of the chloro group under these conditions.[3] This method is robust and often used on an industrial scale.

Figure 2: Workflow for the reduction of the nitro intermediate.

Experimental Protocol (Method A: Catalytic Hydrogenation)

-

Dissolve 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or purge the flask with nitrogen and then inflate a balloon with hydrogen gas to affix to the flask.

-

Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-chloro-2-propoxyaniline, which can be used directly in the next step or purified further.

Experimental Protocol (Method B: Tin(II) Chloride Reduction)

-

In a round-bottom flask, dissolve 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in ethanol or glacial acetic acid.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

If using ethanol, add concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 1-3 hours until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9).

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aniline.

Part III: Formation of (3-chloro-2-propoxyphenyl)amine hydrochloride

Principle and Rationale

The final step is the conversion of the synthesized free base, 3-chloro-2-propoxyaniline, into its hydrochloride salt. This is a straightforward acid-base reaction. The salt form is often preferred for pharmaceutical applications as it typically exhibits higher stability, improved solubility in aqueous media, and is often a crystalline solid that is easier to handle and purify compared to the free base, which may be an oil.

Experimental Protocol

-

Dissolve the purified 3-chloro-2-propoxyaniline (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq). A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane[4] or 2M HCl in diethyl ether) is preferred to maintain anhydrous conditions. Alternatively, concentrated aqueous HCl can be used if the subsequent removal of water is feasible.

-

Upon addition of HCl, the hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the product under vacuum to yield (3-chloro-2-propoxyphenyl)amine hydrochloride as a solid.

Characterization Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Technique | Expected Data |

| 1-Chloro-2-propoxy-3-nitrobenzene | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the propyl chain, aromatic protons, and the correct molecular ion peak. |

| 3-Chloro-2-propoxyaniline | ¹H NMR, ¹³C NMR, IR, MS | Disappearance of nitro group signals in IR; appearance of amine (-NH₂) signals. Upfield shift of aromatic protons in NMR. Correct molecular ion peak. |

| (3-chloro-2-propoxyphenyl)amine hydrochloride | ¹H NMR, ¹³C NMR, Elemental Analysis | Broad signal for -NH₃⁺ protons in ¹H NMR. Elemental analysis should match the calculated values for C₉H₁₃Cl₂NO. |

Safety and Handling

-

2-Chloro-6-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Alkyl Halides (1-Bromopropane): Flammable and harmful. Work in a well-ventilated fume hood.

-

Solvents (DMF, Acetone): Handle flammable solvents with care and avoid ignition sources. DMF is a reproductive toxin.

-

Reducing Agents: Catalytic hydrogenation with Pd/C is flammable and should be handled with care, especially when dry. Metal-acid reductions can generate flammable hydrogen gas.

-

Hydrochloric Acid: Corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- [Referenced articles on the reduction of nitro compounds and Williamson ether synthesis would be listed here.]

-

Guidechem. (n.d.). 2-CHLORO-6-NITROPHENOL 603-86-1 wiki. Retrieved from Guidechem.[5]

-

ChemicalBook. (n.d.). 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2. Retrieved from ChemicalBook.[3]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia.[1]

-

PrepChem. (2023). Preparation of 2-amino-4-chlorophenol. Retrieved from PrepChem.com.[2]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from Ataman Kimya.

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - PubMed Central.[4]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]

- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

An In-depth Technical Guide on the Core Mechanism of Action of (3-chloro-2-propoxyphenyl)amine hydrochloride

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the precise mechanism of action for (3-chloro-2-propoxyphenyl)amine hydrochloride. At present, there is no publicly available research, including peer-reviewed articles, detailed pharmacological studies, or extensive reviews, that elucidates the specific biological targets and molecular pathways through which this compound exerts its effects.

The current body of scientific knowledge lacks the foundational data necessary to construct a detailed and authoritative guide on its mechanism of action as requested. Searches of prominent chemical and biomedical databases yield listings from chemical suppliers but do not provide insight into its pharmacological profile.[1]

While research exists for other structurally related compounds containing a chlorophenyl group, it is crucial to emphasize that these findings cannot be extrapolated to (3-chloro-2-propoxyphenyl)amine hydrochloride. The specific arrangement of the chloro, propoxy, and amine functional groups on the phenyl ring will dictate its unique physicochemical properties and, consequently, its interaction with biological systems. For instance, studies on compounds like 3-chloro-N-cyclopropylcathinone have identified it as a serotonin-norepinephrine-dopamine reuptake inhibitor, but this action is specific to its distinct molecular structure.[2] Similarly, research into other chlorinated amine compounds reveals a range of different biological activities, from potential antidepressant properties to use as biochemical reagents, none of which can be reliably attributed to the subject of this guide.[3][4]

The synthesis and properties of various substituted amine hydrochlorides have been described in the literature for a variety of applications.[5] However, without specific experimental data on (3-chloro-2-propoxyphenyl)amine hydrochloride, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity and accuracy required for a technical guide aimed at researchers and drug development professionals.

Future research is essential to delineate the pharmacological characteristics of (3-chloro-2-propoxyphenyl)amine hydrochloride. Key areas that require investigation include:

-

Target Identification and Validation: Comprehensive screening assays are needed to identify the primary molecular targets of the compound. This could involve binding assays against a broad panel of receptors, enzymes, and ion channels.

-

In Vitro Functional Assays: Once potential targets are identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, inhibitor, or modulator of these targets.

-

Cellular and In Vivo Studies: Subsequent investigations in cellular models and in vivo animal studies would be necessary to understand the physiological and pathological consequences of the compound's interaction with its target(s).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of (3-chloro-2-propoxyphenyl)amine hydrochloride would help to identify the key molecular features responsible for its biological activity and could lead to the development of more potent and selective analogs.

Until such studies are conducted and their results are published in the peer-reviewed scientific literature, the mechanism of action of (3-chloro-2-propoxyphenyl)amine hydrochloride will remain unknown. This document will be updated as new and relevant scientific information becomes available.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 3-Chloro-N-cyclopropylcathinone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of (3-chloro-2-propoxyphenyl)amine hydrochloride: A Technical Guide for Preclinical Investigation

Executive Summary

The landscape of modern therapeutics is defined by the exploration of novel chemical entities. (3-chloro-2-propoxyphenyl)amine hydrochloride represents one such molecule, a substituted aniline derivative whose potential has yet to be characterized. While direct literature on this specific compound is sparse, its structural motifs—a chlorinated aniline core with an adjacent alkoxy group—are features present in a variety of bioactive molecules. This guide provides a comprehensive, experience-driven framework for the systematic investigation of (3-chloro-2-propoxyphenyl)amine hydrochloride, hereafter referred to as CPHC. We will move beyond a simple listing of methods to explain the scientific rationale behind each experimental choice, offering a self-validating workflow from initial characterization to lead compound assessment. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of CPHC and similar novel chemical entities.

Part 1: Foundational Characterization and Rationale

Before embarking on extensive biological screening, a foundational understanding of CPHC's physicochemical properties is paramount. The hydrochloride salt form suggests enhanced aqueous solubility and stability compared to the free base, a critical attribute for reliable in vitro testing. The core structure, a substituted aniline, is a well-known pharmacophore found in numerous approved drugs, including kinase inhibitors and local anesthetics. The presence of a chlorine atom can influence metabolic stability and binding interactions, while the 2-propoxy group can modulate lipophilicity and target engagement.

Our initial hypothesis is that the electronic and steric properties conferred by the 3-chloro and 2-propoxy substituents may direct CPHC's activity towards specific biological targets, such as protein kinases or ion channels, which often have binding pockets that accommodate such halogenated and alkoxy-substituted phenyl rings.

Physicochemical Profiling

A rigorous characterization is the bedrock of any successful research campaign. The following table outlines the essential initial analyses.

| Parameter | Methodology | Rationale & Significance |

| Purity | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Ensures that observed biological activity is attributable to CPHC and not impurities. A purity level of >98% is the standard for initial screening. |

| Identity | ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) | Confirms the chemical structure and molecular weight, providing an unequivocal identity of the test article. |

| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays (e.g., Nephelometry) | Determines the concentration range for in vitro assays, preventing compound precipitation which can lead to false-positive or false-negative results. |

| Lipophilicity (LogD) | Shake-flask method or Chromatographic (HPLC) method | Predicts membrane permeability and potential for off-target effects. LogD at pH 7.4 is crucial for physiological relevance. |

| Chemical Stability | Solution Stability Assessment in various buffers (pH 4.0, 7.4, 9.0) over time | Assesses the compound's half-life in solution, ensuring it remains intact for the duration of an experiment. |

Part 2: A Phased Approach to Biological Screening

We advocate for a tiered, logical progression of experiments to efficiently and cost-effectively evaluate the potential of CPHC. This workflow is designed to generate decision-making data at each stage.

Caption: Phased workflow for evaluating the biological potential of CPHC.

Phase 1: Foundational Screening

The initial goal is to ascertain if CPHC possesses any biological activity at a reasonable concentration. We will perform two key screens in parallel.

-

Cytotoxicity Screening: This is a critical first step to identify a compound's general toxicity profile. A highly cytotoxic compound may be a candidate for oncology, but non-specific toxicity is an undesirable trait for most other therapeutic areas.

-

Broad Target Screening: Based on the aniline pharmacophore, a broad kinase panel is a logical starting point. Kinases are a large family of enzymes frequently implicated in diseases like cancer and inflammation, and many approved drugs target them.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[3]

-

Cell Plating: Seed human cancer cell lines (e.g., A549 - lung, MCF7 - breast) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of CPHC in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the CPHC-containing medium. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The principle relies on mitochondrial dehydrogenases in living cells converting the MTT substrate into a colored formazan product.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Phase 2: Hit Validation and Selectivity

If Phase 1 yields a "hit" (e.g., significant cytotoxicity in a cancer line or potent inhibition of a specific kinase), the next step is to validate this finding and assess its specificity.

-

Dose-Response Confirmation: The initial single-point screen must be followed by a full dose-response curve to determine a robust IC₅₀ value for the validated hit.

-

Selectivity Profiling: If CPHC inhibits a kinase, it is crucial to know if it inhibits other kinases. A highly selective inhibitor is often a more desirable drug candidate as it minimizes the potential for off-target effects.[2]

-

Cellular Target Engagement: Confirming that CPHC can enter a cell and bind to its intended target is a critical validation step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay example)

This protocol is based on commercially available luminescent assays that measure kinase activity by quantifying the amount of ADP produced.[4]

-

Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase of interest (e.g., EGFR, SRC), the corresponding substrate peptide, and ATP.

-

Compound Plating: In a 384-well plate, serially dilute CPHC to achieve a range of concentrations.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour.

-

Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[4]

-

Analysis: Plot the luminescence signal against the CPHC concentration to determine the IC₅₀ value.

Phase 3: Preclinical Assessment

With a validated, selective, and cell-active compound, the focus shifts to evaluating its drug-like properties. This is where many promising compounds fail. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical evaluation.[5][6][7]

-

In Vitro ADME Profiling: These assays predict how a drug might behave in a living organism.[5][8] Key assays include:

-

Metabolic Stability: Using liver microsomes or hepatocytes to determine how quickly the compound is metabolized.

-

Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict absorption across the gut wall.[8]

-

CYP450 Inhibition: Assessing whether the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.

-

Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture: In a 96-well plate, combine liver microsomes (human or rat), CPHC (typically at 1 µM), and buffer.

-

Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a required cofactor for CYP450 enzymes.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plates to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of CPHC at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural log of the percent of CPHC remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Part 3: Data Interpretation and Decision Making

The data generated from this workflow must be synthesized to make informed decisions. The following diagram illustrates the key decision gates in the process.

Caption: Decision-making flowchart for CPHC preclinical development.

Conclusion

(3-chloro-2-propoxyphenyl)amine hydrochloride (CPHC) is a novel chemical entity with unexplored therapeutic potential. Its aniline-based structure provides a strong rationale for investigating its activity as a modulator of key cellular signaling pathways, particularly protein kinases. The phased, data-driven approach outlined in this guide provides a robust and efficient framework for this investigation. By systematically progressing from broad screening to hit validation and preclinical characterization, researchers can effectively de-risk the development process and rapidly determine if CPHC or its analogs represent a viable starting point for a new drug discovery program. This rigorous, self-validating methodology ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from the laboratory to the clinic.

References

-

National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]

-

Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

- Google Patents (CN105348139A). Synthetic process of O-3-chloro-2-propenyl hydroxylamine.

-

Eurofins Discovery (2023). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]

-

Pharmaron. ADME Profiling. Available at: [Link]

-

PubChem. 3-chloro-N-(2-chloroethyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (2013). Discovery and Preclinical Work. A Practical Guide to Drug Development in Academia. Available at: [Link]

-

Prime Scholars (2021). Drug Development Based on New Chemical Entities. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

Karaman, M. H., & Davis, M. I. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. F1000Prime Reports, 5, 2. Available at: [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

-

protocols.io (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available at: [Link]

-

IQVIA. ADME Assays & Metabolite Profiling and Identification Services. Available at: [Link]

-

BMG LABTECH (2020). Kinase assays. Available at: [Link]

-

Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]

-

Liu, H., et al. (2015). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Available at: [Link]

-

Nuvisan. Ensuring drug safety and efficacy: the preclinical development process. Available at: [Link]

-

Knapp, S., & Elkins, J. M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Kinase Inhibitors (pp. 1-24). Wiley-VCH. Available at: [Link]

-

National Toxicology Program (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. U.S. Department of Health and Human Services. Available at: [Link]

-

Patel, R. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

-

Symeres. Pre-clinical Pharmaceutical Process Development. Available at: [Link]

-

Pai, N. R., & Patil, S. S. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available at: [Link]

-

Cavasotto, C. N., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(16), 4932-4936. Available at: [Link]

-

ChemSynthesis. (2E)-3-chloro-N,N-dimethyl-3-phenyl-2-propen-1-amine. Available at: [Link]

-

PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

-

PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3C-P (hydrochloride). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. nuvisan.com [nuvisan.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-chloro-2-propoxyphenyl)amine Hydrochloride: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Substituted anilines, a class of organic compounds characterized by an amino group attached to a substituted aromatic ring, represent a cornerstone in modern medicinal chemistry. Their remarkable structural versatility allows them to serve as essential building blocks, or pharmacophores, in a wide array of therapeutic agents.[1] The aniline moiety is a prevalent feature in numerous FDA-approved drugs, spanning therapeutic areas from oncology to cardiovascular disease.[2][3] However, the integration of anilines into drug candidates is not without its challenges. A primary concern is their metabolic instability, as the amino group is susceptible to oxidation by enzymes like Cytochrome P450, potentially leading to the formation of reactive and toxic metabolites.[1][4]

This technical guide provides a comprehensive overview of a specific, lesser-known substituted aniline, (3-chloro-2-propoxyphenyl)amine hydrochloride. While direct literature on this compound is sparse, this guide will leverage established principles and data from structurally related chloro-alkoxy-anilines to offer a robust framework for its synthesis, characterization, and potential pharmacological applications. By understanding the nuances of this chemical scaffold, researchers can better anticipate its properties and unlock its potential in drug discovery programs.

Synthesis and Chemical Properties

The synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride would likely proceed through a multi-step pathway, leveraging well-established reactions for the functionalization of aromatic rings. A plausible synthetic route would involve the introduction of the chloro and propoxy groups onto a suitable aniline or nitrobenzene precursor, followed by the formation of the hydrochloride salt.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a substituted nitrobenzene. The key steps would include:

-

Nitration and Halogenation: Starting with a commercially available phenol, sequential nitration and chlorination would yield a chloronitrophenol intermediate.

-

Williamson Ether Synthesis: The propoxy group can be introduced via a Williamson ether synthesis, reacting the chloronitrophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) or through chemical reduction using reagents like iron in acidic media.[1][5]

-

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid. This is a standard procedure to improve the compound's stability, crystallinity, and aqueous solubility, which is often crucial for pharmaceutical applications.[6]

Caption: Proposed synthetic workflow for (3-chloro-2-propoxyphenyl)amine hydrochloride.

Physicochemical Properties and Characterization

The hydrochloride salt of an amine is typically a crystalline solid with a defined melting point and increased water solubility compared to the free base.[6][7] The characterization of (3-chloro-2-propoxyphenyl)amine hydrochloride would rely on a suite of standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A primary method for assessing purity and quantifying the compound. A well-developed HPLC method should show a single major peak corresponding to the target compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for confirming the molecular weight of the free base after derivatization or direct injection if sufficiently volatile. The mass spectrum would show a characteristic isotopic pattern for the chlorine atom. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed structural information, confirming the positions of the chloro, propoxy, and amine groups on the aromatic ring. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for the N-H stretches of the ammonium salt, C-O stretches of the ether, and C-Cl stretches.[6] |

| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl, which should be in close agreement with the calculated values for the molecular formula. |

Pharmacological Considerations and Potential Applications

While the specific biological activity of (3-chloro-2-propoxyphenyl)amine hydrochloride is not documented, the structural motifs present suggest several avenues for pharmacological investigation. The inclusion of chlorine and an alkoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8]

Potential Biological Targets

Substituted anilines are known to interact with a wide range of biological targets. Based on the activities of structurally similar compounds, (3-chloro-2-propoxyphenyl)amine hydrochloride could be investigated for its potential as:

-

An Analgesic and Antioxidant Agent: Some aniline derivatives have demonstrated potent analgesic and antioxidant properties.[9]

-

A Psychotropic Agent: The core aniline structure is found in various compounds with activity in the central nervous system. For instance, certain substituted anilines have been explored for their neurotoxicity and potential as psychotropic drugs.[10]

-

An Antimicrobial Agent: Halogenated and substituted aromatic compounds are a well-established class of antimicrobial agents.[8][11]

Caption: Potential pharmacological pathways for (3-chloro-2-propoxyphenyl)amine hydrochloride.

Structure-Activity Relationship (SAR) Considerations

The specific substitution pattern of (3-chloro-2-propoxyphenyl)amine hydrochloride is likely to be a key determinant of its biological activity.

-

The Chloro Group: The position of the chlorine atom can influence the electronic properties of the aromatic ring and its binding to target proteins. Halogens can also impact metabolic stability and lipophilicity.[8]

-

The Propoxy Group: The alkoxy group at the ortho position can influence the conformation of the molecule and its hydrogen bonding capabilities. The length and branching of the alkoxy chain are often critical for receptor affinity.[12]

-

The Amine Group: The basicity of the amine group, modulated by the electronic effects of the other substituents, will be crucial for its interaction with biological targets and for its pharmacokinetic profile.

Experimental Protocols

General Protocol for the Synthesis of a Chloro-Alkoxy-Aniline

-

Ether Synthesis: To a solution of the corresponding chloronitrophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and the appropriate alkyl halide (e.g., 1-bromopropane). Heat the reaction mixture until the starting material is consumed (monitored by TLC or HPLC). After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Nitro Group Reduction: Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the aniline.

-

Hydrochloride Salt Formation: Dissolve the purified aniline in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in the same or a miscible solvent dropwise with stirring. The hydrochloride salt will typically precipitate out of solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[13]

Protocol for HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV scan.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to create calibration standards and test samples.

Conclusion and Future Directions

(3-chloro-2-propoxyphenyl)amine hydrochloride represents an intriguing yet under-explored molecule within the vast chemical space of substituted anilines. Based on the established chemistry and pharmacology of its structural analogs, it holds potential for various applications in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound.

Future research should focus on the definitive synthesis and characterization of (3-chloro-2-propoxyphenyl)amine hydrochloride, followed by a comprehensive screening for biological activity. Elucidating its pharmacological profile, including its mechanism of action, potency, and selectivity, will be crucial in determining its therapeutic potential. Furthermore, studies on its metabolic stability and potential for off-target effects will be necessary to assess its viability as a drug candidate. The exploration of this and other novel substituted anilines will undoubtedly continue to enrich the field of medicinal chemistry and contribute to the development of new and improved therapeutics.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- BenchChem. (2025). Literature review on substituted anilines.

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

- Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper. (n.d.). Thermo Scientific.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central.

- Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel

- Nitroethane. (n.d.). In Wikipedia.

- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). Journal of University of Shanghai for Science and Technology.

- Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. (n.d.).

- Synthesis of isolable β-chloroenamines from N-alkoxylactams with organometallic reagents. (n.d.). Organic & Biomolecular Chemistry.

- Synthesis and Evaluation of Alkoxy-Phenylamides and Alkoxy-Phenylimidazoles as Potent sphingosine-1-phosphate Receptor subtype-1 Agonists. (2009). PubMed.

- Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (n.d.). PMC - NIH.

- Properties of Amines and their Hydrochloride Salt. (n.d.).

- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. (n.d.).

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

- Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com.

- Synthetic method of 3-chloro-2-methylaniline. (n.d.).

- 3-CHLOROANILINE. (n.d.).

- Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl)... (n.d.).

- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.

- Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journalofchemistry.org [journalofchemistry.org]

- 12. Synthesis and evaluation of alkoxy-phenylamides and alkoxy-phenylimidazoles as potent sphingosine-1-phosphate receptor subtype-1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

(3-chloro-2-propoxyphenyl)amine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of (3-chloro-2-propoxyphenyl)amine hydrochloride

Introduction & Compound Profile

Rationale and Scope of the Guide

Chemical Identity and Synonyms

-

Systematic Name: (3-chloro-2-propoxyphenyl)amine hydrochloride

-

Molecular Formula: C9H13Cl2NO

-

Molecular Weight: 222.11 g/mol

-

CAS Number: Not available.

-

Structural Representation:

Key Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure. These should be used as estimates for initial risk assessment and handling procedures.

| Property | Predicted Value/Information | Source/Method |

| Appearance | Solid (predicted) | General observation for amine hydrochlorides |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol) | Based on the hydrochloride salt form |

| Vapor Pressure | Low (predicted) | High molecular weight and salt form |

| pKa | Not determined | - |

Known or Anticipated Applications in Research and Drug Development

While specific applications for (3-chloro-2-propoxyphenyl)amine hydrochloride are not documented in peer-reviewed literature, its structure suggests potential utility as a building block or intermediate in medicinal chemistry. The presence of a substituted aniline moiety is common in a wide range of biologically active molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. Researchers handling this compound are likely involved in the early stages of drug discovery and lead optimization.

Toxicological Profile and Hazard Identification

Disclaimer: The following toxicological assessment is based on structural analogy and general principles of chemical toxicology. In the absence of specific data, a high degree of caution is warranted.

Acute and Chronic Toxicity Data

No specific acute or chronic toxicity data for (3-chloro-2-propoxyphenyl)amine hydrochloride has been found. Based on structurally related compounds, such as chloroanilines, potential hazards may include:

-

Methemoglobinemia: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath.

-

Systemic Toxicity: Absorption through the skin, inhalation, or ingestion could lead to systemic effects, potentially targeting the liver, kidneys, and central nervous system.

Irritancy and Sensitization Potential

-

Skin and Eye Irritation: Amine hydrochlorides can be acidic and may cause irritation upon contact with the skin and eyes. The chloro- and propoxy- substitutions could also contribute to irritant properties.

-

Skin Sensitization: Some aromatic amines are known to be skin sensitizers, meaning that repeated exposure could lead to an allergic skin reaction (allergic contact dermatitis).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

The CMR properties of this compound have not been evaluated. However, some substituted anilines have been classified as suspected carcinogens or mutagens. Therefore, it is prudent to handle (3-chloro-2-propoxyphenyl)amine hydrochloride as a potential CMR substance until data to the contrary is available.

GHS Classification and Hazard Statements (Anticipated)

Based on the precautionary principle and data from analogous compounds, the following GHS classification should be considered:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 2 (Blood) | H371: May cause damage to organs (blood) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Risk Assessment and Exposure Control

Principal Routes of Exposure

The primary routes of potential exposure in a laboratory setting are:

-

Inhalation of dust particles (if handled as a solid) or aerosols.

-

Dermal contact with the solid or solutions.

-

Ocular contact with the solid or solutions.

-

Ingestion through accidental transfer from contaminated hands or surfaces.

Occupational Exposure Limits (OELs)

No specific OELs have been established for this compound. In the absence of an OEL, a conservative approach is to handle it under conditions that prevent any detectable exposure.

Engineering Controls for Exposure Minimization

All handling of (3-chloro-2-propoxyphenyl)amine hydrochloride, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

Caption: A typical workflow for safely handling potent or uncharacterized compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Double Gloving: Always wear two pairs of nitrile gloves. The outer pair should be removed and replaced immediately upon contamination.

-

Glove Compatibility: While specific chemical resistance data is unavailable, nitrile gloves generally provide adequate protection against incidental contact with a wide range of chemicals. For prolonged handling or immersion, consult a glove manufacturer's resistance chart for chlorinated and aromatic compounds.

-

Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.

-

Goggles and Face Shield: When there is a risk of splashes or handling larger quantities, chemical splash goggles and a face shield worn over safety glasses are recommended.

If there is a risk of aerosol generation or if work cannot be conducted in a fume hood, a properly fitted NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used. A respiratory protection program, including fit testing and training, is essential.

A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities or in situations with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered.

Standard Operating Procedures for Safe Handling

Receiving and Unpacking

-